molecular formula C9H6N2O2 B569495 3H-[1,4]dioxino[2,3-e]benzimidazole CAS No. 114535-43-2

3H-[1,4]dioxino[2,3-e]benzimidazole

Cat. No.: B569495
CAS No.: 114535-43-2
M. Wt: 174.159
InChI Key: SLDFOURMKCIXTG-UHFFFAOYSA-N
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Description

3H-[1,4]dioxino[2,3-e]benzimidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole moiety with a dioxin ring. This unique structure imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-[1,4]dioxino[2,3-e]benzimidazole typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acid derivatives. One common method includes the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent in acetonitrile, yielding high efficiency under mild conditions . Another approach involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-[1,4]dioxino[2,3-e]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile, air oxygen with iodine.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized benzimidazole compounds.

Comparison with Similar Compounds

3H-[1,4]dioxino[2,3-e]benzimidazole can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

3H-[1,4]dioxino[2,3-e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-2-7-9(13-4-3-12-7)8-6(1)10-5-11-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDFOURMKCIXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC=N3)OC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723650
Record name 3H-[1,4]Dioxino[2,3-e]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114535-43-2
Record name 3H-[1,4]Dioxino[2,3-e]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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